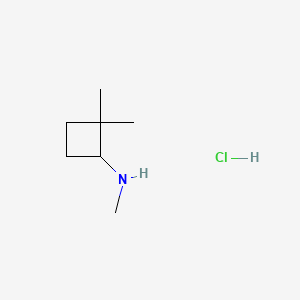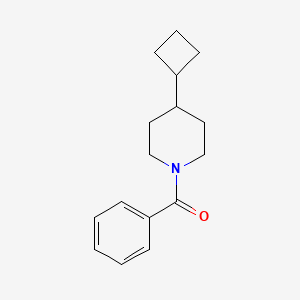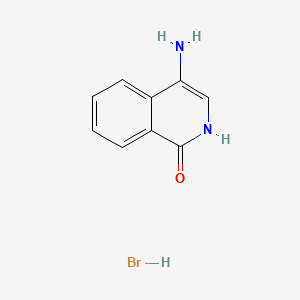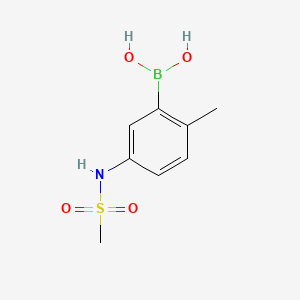
1-(3,3,3-Trifluoropropyl)-1H-pyrazole-4-boronic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,3,3-Trifluoropropyl)-1H-pyrazole-4-boronic Acid is a chemical compound with a unique structure that includes a trifluoropropyl group attached to a pyrazole ring, which is further connected to a boronic acid group
Métodos De Preparación
One common method involves the use of 3,3,3-trifluoropropyltrimethoxysilane as a modifying agent to synthesize a highly hydrophobic mesoporous silica, which can then be further reacted to introduce the boronic acid group . Industrial production methods may involve batch processes and the use of specific catalysts to optimize yield and purity.
Análisis De Reacciones Químicas
1-(3,3,3-Trifluoropropyl)-1H-pyrazole-4-boronic Acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the pyrazole ring.
Substitution: The trifluoropropyl group can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(3,3,3-Trifluoropropyl)-1H-pyrazole-4-boronic Acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new materials and catalysts.
Biology: The compound’s unique structure makes it a valuable tool in the study of enzyme mechanisms and protein-ligand interactions.
Mecanismo De Acción
The mechanism by which 1-(3,3,3-Trifluoropropyl)-1H-pyrazole-4-boronic Acid exerts its effects involves its interaction with specific molecular targets and pathways. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it a useful tool in the study of enzyme inhibition and protein modification. The trifluoropropyl group enhances the compound’s stability and hydrophobicity, allowing it to interact with hydrophobic pockets in proteins and other biomolecules .
Comparación Con Compuestos Similares
1-(3,3,3-Trifluoropropyl)-1H-pyrazole-4-boronic Acid can be compared with other similar compounds, such as:
1-(3,3,3-Trifluoropropyl)-1H-pyrazole-3-carboxylic Acid: This compound has a carboxylic acid group instead of a boronic acid group, which affects its reactivity and applications.
3,3,3-Trifluoropropyltrimethoxysilane: This compound is used as a precursor in the synthesis of various trifluoropropyl derivatives and has different chemical properties and applications.
The uniqueness of this compound lies in its combination of a trifluoropropyl group and a boronic acid group, which imparts unique reactivity and stability, making it a valuable compound in various fields of research and industry.
Propiedades
Fórmula molecular |
C6H8BF3N2O2 |
|---|---|
Peso molecular |
207.95 g/mol |
Nombre IUPAC |
[1-(3,3,3-trifluoropropyl)pyrazol-4-yl]boronic acid |
InChI |
InChI=1S/C6H8BF3N2O2/c8-6(9,10)1-2-12-4-5(3-11-12)7(13)14/h3-4,13-14H,1-2H2 |
Clave InChI |
OAKQGRBRKHNPMH-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CN(N=C1)CCC(F)(F)F)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![Lithium(1+)3-bromoimidazo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B13469205.png)

![Tert-butyl 4-(azidomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B13469209.png)


![{4-Chloro-2-azabicyclo[2.1.1]hexan-1-yl}methanol hydrochloride](/img/structure/B13469226.png)
![3,3-Difluoro-1-[(4-methoxyphenyl)methyl]-4-methylidenepyrrolidine](/img/structure/B13469228.png)
![Methyl[3-(1-methylpiperazin-2-yl)propyl]amine](/img/structure/B13469230.png)

